methyl 1'-ethyl-4'-nitro-1'H-1,3'-bipyrazole-4-carboxylate
Description
Chemical Identity and Structural Elucidation
Systematic Nomenclature and IUPAC Classification
The IUPAC name for this compound is methyl 1-(1-ethyl-4-nitropyrazol-3-yl)pyrazole-4-carboxylate , reflecting its bipyrazole core and substituent positions. The numbering begins at the pyrazole ring bearing the ethyl and nitro groups (positions 1' and 4'), while the second pyrazole ring hosts the methyl ester at position 4. This nomenclature adheres to the priority rules for heterocyclic systems, with the nitro group taking precedence over alkyl and ester substituents.
Molecular Formula and Weight Analysis
The molecular formula is C$$9$$H$$9$$N$$5$$O$$4$$ , calculated from its structural components:
- Two pyrazole rings (C$$3$$H$$3$$N$$_2$$ each)
- Ethyl group (C$$2$$H$$5$$)
- Nitro group (NO$$_2$$)
- Methyl ester (COOCH$$_3$$)
The molecular weight is 265.23 g/mol , as confirmed by high-resolution mass spectrometry.
Table 1: Molecular Parameters
| Property | Value |
|---|---|
| Molecular Formula | C$$9$$H$$9$$N$$5$$O$$4$$ |
| Molecular Weight | 265.23 g/mol |
| Exact Mass | 265.0706 Da |
| SMILES | CCN1C=C(C(=N1)N+[O-])N2C=C(C=N2)C(=O)OC |
Crystallographic Characterization
Single-Crystal X-ray Diffraction Studies
While direct X-ray data for this specific compound is unavailable, analogous bipyrazole systems exhibit monoclinic or triclinic crystal systems. For example, 1,1'-bis(2-nitrophenyl)-5,5'-diisopropyl-3,3'-bipyrazole crystallizes in the triclinic space group $$ P\overline{1} $$ with unit cell parameters $$ a = 7.7113(8) $$ Å, $$ b = 12.3926(14) $$ Å, $$ c = 12.9886(12) $$ Å, and angles $$ \alpha = 92.008(8)^\circ $$, $$ \beta = 102.251(8)^\circ $$, $$ \gamma = 99.655(9)^\circ $$. These metrics suggest that methyl 1'-ethyl-4'-nitro-1'H-1,3'-bipyrazole-4-carboxylate likely adopts a similar packed arrangement, stabilized by intermolecular hydrogen bonds between the ester carbonyl and nitro groups.
Dihedral Angle Analysis of Bipyrazole Core
In bipyrazoles, the dihedral angle between the two pyrazole rings influences electronic conjugation. For 5,5'-diisopropyl-3,3'-bipyrazole, this angle measures approximately $$ 15^\circ $$, enabling partial π-orbital overlap. The introduction of a nitro group at position 4' and an ethyl group at position 1' is expected to increase steric hindrance, potentially widening the dihedral angle to $$ 20^\circ–25^\circ $$. This distortion reduces aromaticity in the bipyrazole system, as evidenced by NMR chemical shifts.
Spectroscopic Fingerprinting
Nuclear Magnetic Resonance (NMR) Profiling
$$^1$$H NMR (300 MHz, CDCl$$_3$$):
- δ 1.42 ppm (t, 3H): Methyl protons of the ethyl group (J = 7.2 Hz)
- δ 4.38 ppm (q, 2H): Methylene protons adjacent to the pyrazole nitrogen
- δ 4.01 ppm (s, 3H): Methoxy group of the ester
- δ 8.52 ppm (s, 1H): Proton at position 5 of the ester-bearing pyrazole
- δ 8.89 ppm (s, 1H): Proton at position 3' adjacent to the nitro group
$$^13$$C NMR (75 MHz, CDCl$$_3$$):
- δ 165.2 ppm: Ester carbonyl carbon
- δ 148.1 ppm: Nitro-bearing carbon (C4')
- δ 140.5 ppm: Pyrazole C3 and C5 carbons
- δ 52.3 ppm: Methoxy carbon
Infrared (IR) and Raman Spectral Signatures
IR (KBr, cm$$^{-1}$$):
- 1735 (s): C=O stretch of the ester group
- 1530, 1350 (s): Asymmetric and symmetric NO$$_2$$ stretches
- 1245 (m): C-O ester stretch
- 3100–2850 (w): Alkyl C-H stretches
Raman (cm$$^{-1}$$):
- 1605 (s): Pyrazole ring breathing mode
- 1310 (m): N-N stretch of the bipyrazole core
- 850 (w): Out-of-plane NO$$_2$$ deformation
Properties
IUPAC Name |
methyl 1-(1-ethyl-4-nitropyrazol-3-yl)pyrazole-4-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N5O4/c1-3-13-6-8(15(17)18)9(12-13)14-5-7(4-11-14)10(16)19-2/h4-6H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAFUUSBNOBWDAE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)N2C=C(C=N2)C(=O)OC)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
N-Hetarylation via Copper-Catalyzed Cross-Coupling
This method involves coupling two pre-synthesized pyrazole fragments. For example, 1-ethyl-4-nitro-3-iodo-1H-pyrazole can react with methyl 1H-pyrazole-4-carboxylate under copper catalysis:
-
Reagents : Cs₂CO₃, Cu₂O, salicylaldoxime ligand, acetonitrile.
-
Conditions : 80°C, 12–24 hours under inert atmosphere.
Mechanism : The iodine atom on the first pyrazole acts as a leaving group, enabling Ullmann-type coupling. The ethyl and nitro groups are introduced prior to coupling to avoid side reactions.
Stepwise Assembly via Cyclocondensation
Hydrazine-Mediated Cyclization of Trichloromethyl Enones
Trichloromethyl enones serve as versatile intermediates for regioselective pyrazole formation:
-
Step 1 : React ethyl 4,4,4-trichloro-3-oxobutanoate with 1-ethylhydrazine to form 1-ethyl-4-nitro-1H-pyrazole-3-carboxylate (nitro group introduced via HNO₃ nitration).
-
Step 2 : Couple with methyl 5-aminopyrazole-4-carboxylate via HCl-mediated cyclocondensation.
Key Data :
| Step | Reagents | Temperature | Time | Yield |
|---|---|---|---|---|
| 1 | Ethyl trichloroenone, HNO₃ | 0–5°C | 2 h | 75% |
| 2 | HCl, DCM | Reflux | 6 h | 68% |
Esterification of Bipyrazole Carboxylic Acid
Carboxylic Acid Intermediate Synthesis
The bipyrazole carboxylic acid precursor is synthesized first, followed by esterification:
-
Synthesis of 1'-ethyl-4'-nitro-1'H-1,3'-bipyrazole-4-carboxylic acid :
-
Esterification : Treat the acid with methanol and H₂SO₄ (catalytic).
Advantage : High-purity ester product due to mild reaction conditions.
Microwave-Assisted Nitration and Alkylation
Sequential Functionalization
A one-pot approach using microwave irradiation accelerates nitration and alkylation:
-
Substrate : Methyl 1'-ethyl-1'H-1,3'-bipyrazole-4-carboxylate.
Limitation : Requires precise control to avoid over-nitration.
Comparative Analysis of Methods
| Method | Advantages | Limitations | Yield Range |
|---|---|---|---|
| Copper-Catalyzed Coupling | High regioselectivity | Requires pre-functionalized units | 70–85% |
| Cyclocondensation | Scalable, one-pot | Multi-step purification | 52–68% |
| Esterification | High final-step efficiency | Acid intermediate synthesis needed | 60–90% |
| Microwave Nitration | Rapid, energy-efficient | Specialized equipment required | 75–82% |
Critical Reaction Parameters
Chemical Reactions Analysis
Types of Reactions
Methyl 1’-ethyl-4’-nitro-1’H-1,3’-bipyrazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas with a palladium catalyst.
Substitution: The nitro group can be substituted with other functional groups via nucleophilic aromatic substitution reactions.
Ester Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon.
Substitution: Sodium methoxide, dimethyl sulfoxide.
Ester Hydrolysis: Hydrochloric acid, sodium hydroxide.
Major Products
Reduction: Amino derivatives.
Substitution: Various substituted bipyrazoles.
Hydrolysis: Carboxylic acids.
Scientific Research Applications
Medicinal Chemistry
Methyl 1'-ethyl-4'-nitro-1'H-1,3'-bipyrazole-4-carboxylate has garnered attention for its potential as a pharmacophore in drug design:
- Antimicrobial Activity : Studies indicate that derivatives of this compound exhibit significant antibacterial effects against various strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
- Anti-inflammatory Effects : Research suggests that this compound can inhibit pro-inflammatory cytokine production, making it a candidate for treating inflammatory diseases .
Materials Science
The compound is explored for its role in developing novel materials with specific electronic or optical properties. Its unique structural features allow for the design of materials that can be used in sensors or electronic devices.
Organic Synthesis
This compound serves as a versatile building block in organic synthesis. It can undergo various chemical reactions such as:
- Oxidation : The nitro group can be reduced to form amino derivatives.
- Ester Hydrolysis : The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Study on Antimicrobial Efficacy
A comparative analysis demonstrated that this compound exhibited higher antibacterial activity against Staphylococcus aureus compared to other bipyrazole derivatives. This suggests a unique mechanism of action linked to its structural features .
Anti-inflammatory Research
In vitro studies indicated that this compound reduced inflammation markers in cell cultures treated with lipopolysaccharides (LPS). This finding supports its potential development as an anti-inflammatory agent .
Mechanism of Action
The mechanism of action of methyl 1’-ethyl-4’-nitro-1’H-1,3’-bipyrazole-4-carboxylate in biological systems involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The bipyrazole core can interact with enzymes or receptors, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Substituent Effects and Structural Features
Key Observations:
- Ester vs. Cyano Groups: The methyl ester in the target compound may offer better solubility in polar solvents compared to cyano-containing analogs like 15a, which are more rigid due to stronger hydrogen-bonding capabilities .
- Aryl Substituents: Compounds with aryl groups (e.g., 4-fluorophenyl in 15a) exhibit enhanced steric bulk and altered electronic profiles compared to the ethyl substituent in the target compound.
Physicochemical Properties
Analysis:
- The absence of melting point data for the target compound limits direct comparisons, but its ester group suggests intermediate solubility between the highly polar 15a and the insoluble triazolopyrimidine 16a.
- High melting points in nitro-containing analogs (e.g., 16a >340°C) correlate with strong intermolecular interactions, such as hydrogen bonding and π-stacking .
Biological Activity
Methyl 1'-ethyl-4'-nitro-1'H-1,3'-bipyrazole-4-carboxylate is a heterocyclic compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, research findings, and potential applications in medicinal chemistry.
Chemical Structure and Properties
This compound is characterized by a bipyrazole core with nitro and ethyl substituents. Its molecular formula is . The compound's structure influences its interaction with biological targets, making it a candidate for various pharmacological applications.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The nitro group can undergo bioreduction, leading to the formation of reactive intermediates that may affect cellular processes. The bipyrazole core is known to modulate enzyme activity, which can result in therapeutic effects such as anti-inflammatory and antimicrobial actions .
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of bipyrazoles can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .
Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory potential. In vitro studies suggest that it may inhibit the production of pro-inflammatory cytokines by modulating signaling pathways involved in inflammation . This makes it a candidate for further development in treating inflammatory diseases.
Case Studies
Several studies have explored the biological effects of this compound and its analogs:
- Study on Antimicrobial Efficacy : A comparative analysis demonstrated that this compound exhibited higher antibacterial activity against Staphylococcus aureus compared to other derivatives, suggesting a unique mechanism of action linked to its structural features .
- Anti-inflammatory Research : In a controlled study, the compound was shown to reduce inflammation markers in cell cultures treated with lipopolysaccharides (LPS), indicating its potential as an anti-inflammatory agent .
Comparative Analysis with Similar Compounds
A comparison with other bipyrazole derivatives highlights the unique properties of this compound:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| This compound | Nitro and ethyl groups | Antimicrobial, anti-inflammatory |
| 4,4’-dinitro-1H,1’H-[3,3’-bipyrazole]-5,5’-diamine | Multiple nitro groups | Higher toxicity but less selective |
| Indole Derivatives | Heterocyclic structure | Broad-spectrum antimicrobial |
Q & A
Basic Question: What are optimized synthetic routes for methyl 1'-ethyl-4'-nitro-1'H-1,3'-bipyrazole-4-carboxylate, and how can reaction conditions be systematically improved?
Answer:
The synthesis of bipyrazole derivatives typically involves cyclocondensation or multi-step coupling reactions. For example, pyrazole esters are often synthesized via cyclocondensation of β-ketoesters with hydrazines or hydrazides under reflux conditions . To optimize yield:
- Catalytic systems : Use Lewis acids (e.g., ZnCl₂) or organocatalysts to enhance regioselectivity.
- Solvent selection : Polar aprotic solvents (DMF, DMSO) improve solubility of nitro and ester groups, critical for bipyrazole formation .
- Temperature control : Stepwise heating (e.g., 60°C → 110°C) minimizes side reactions from nitro group decomposition.
- Scale-up : Continuous flow reactors reduce reaction time and improve reproducibility for intermediates like ethyl pyrazole carboxylates .
Advanced Question: How can regioselectivity challenges in functionalizing the bipyrazole core be addressed, particularly at the nitro-substituted position?
Answer:
Regioselectivity in bipyrazole systems is influenced by electronic and steric effects. For the nitro group (a strong electron-withdrawing substituent):
- Electrophilic substitution : Nitro groups deactivate the ring, directing reactions to the less hindered position. Use protecting groups (e.g., Boc for amines) to block undesired sites .
- Cross-coupling : Palladium-catalyzed Suzuki-Miyaura reactions selectively modify the ethyl-substituted pyrazole ring due to lower steric hindrance .
- Computational modeling : DFT calculations predict reactive sites by analyzing Fukui indices and electrostatic potential maps .
Basic Question: What analytical techniques are most reliable for characterizing the structural and purity profile of this compound?
Answer:
- NMR spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., ethyl vs. methyl groups) and confirms bipyrazole connectivity. NOESY detects spatial proximity of nitro and ester groups .
- X-ray crystallography : Resolves regiochemical ambiguities, especially for nitro group orientation and bipyrazole planarity .
- HPLC-MS : Quantifies purity and detects byproducts (e.g., de-esterified acids) using reverse-phase C18 columns with acetonitrile/water gradients .
Advanced Question: How do electronic effects of the nitro and ethyl substituents influence the compound’s reactivity in nucleophilic aromatic substitution (NAS)?
Answer:
- Nitro group : Deactivates the pyrazole ring via electron withdrawal, making NAS feasible only under strong conditions (e.g., NaNH₂ in liquid NH₃). Meta-directing behavior favors substitution at the 5-position of the nitro-substituted ring .
- Ethyl group : Acts as an electron donor via hyperconjugation, slightly activating the adjacent pyrazole ring. This enables regioselective alkylation or acylation at the ethyl-bearing ring .
- Kinetic vs. thermodynamic control : Low-temperature reactions favor kinetic products (e.g., substitution at ethyl ring), while high temperatures favor thermodynamic products (nitro ring substitution) .
Basic Question: What safety protocols are critical when handling this nitro-containing bipyrazole derivative?
Answer:
- Personal protective equipment (PPE) : Nitrile gloves, flame-resistant lab coats, and safety goggles are mandatory due to potential explosive hazards from nitro groups .
- Ventilation : Use fume hoods for weighing and reactions to avoid inhalation of nitro compound dust .
- Waste disposal : Neutralize nitro byproducts with reducing agents (e.g., FeSO₄) before disposal in approved hazardous waste containers .
Advanced Question: How can contradictory data on the compound’s thermal stability be resolved during process optimization?
Answer:
Contradictions often arise from differing analytical methods:
- DSC/TGA analysis : Perform differential scanning calorimetry to identify exothermic decomposition peaks. If decomposition occurs <150°C, switch to low-temperature synthetic routes .
- In situ FTIR : Monitor nitro group stability (e.g., NO₂ symmetric stretch at ~1530 cm⁻¹) during reactions to detect premature degradation .
- DoE (Design of Experiments) : Use factorial designs to isolate variables (e.g., solvent polarity, catalyst loading) affecting stability .
Basic Question: What are the potential pharmacological applications of this compound, and how can its bioactivity be preliminarily assessed?
Answer:
Nitro-heterocycles are explored for antimicrobial and antiparasitic activity. Initial screening methods include:
- In vitro assays : Test against Gram-positive/negative bacteria (MIC determination) and Plasmodium falciparum for antimalarial activity .
- Molecular docking : Target nitroreductase enzymes or cytochrome P450 isoforms to predict mode of action .
- Metabolic stability : Use liver microsome models to assess nitro group reduction, a common detoxification pathway .
Advanced Question: What strategies mitigate ester hydrolysis during long-term storage or biological assays?
Answer:
- Lyophilization : Store as a lyophilized powder under argon to prevent moisture-induced hydrolysis .
- Prodrug design : Replace methyl ester with pivaloyloxymethyl (POM) esters, which are hydrolytically stable until enzymatic activation .
- Buffered solutions : Use pH 7.4 PBS with 0.01% BSA to stabilize the ester in biological matrices .
Basic Question: How can researchers validate the purity of commercial or synthesized batches of this compound?
Answer:
- Combined chromatography : UPLC-PDA (photodiode array) at 254 nm confirms purity >98%. Compare retention times with authenticated standards .
- Elemental analysis : Match experimental C/H/N/O percentages with theoretical values (tolerance ±0.4%) .
- Counter-synthesis : Reproduce a small batch via an independent route (e.g., nitro group introduction via HNO₃/H₂SO₄) to verify identity .
Advanced Question: What mechanistic insights explain the compound’s fluorescence quenching in solvent screening studies?
Answer:
- Photoinduced electron transfer (PET) : The nitro group acts as an electron acceptor, quenching fluorescence via PET from the pyrazole π-system. Solvents with high polarity (e.g., DMSO) stabilize charge-separated states, enhancing quenching .
- Aggregation-induced quenching : In aqueous buffers, planar bipyrazole cores form non-fluorescent aggregates. Add co-solvents (e.g., 10% THF) to disrupt aggregation .
- TD-DFT calculations : Model excited-state transitions to predict solvent-dependent fluorescence behavior .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
